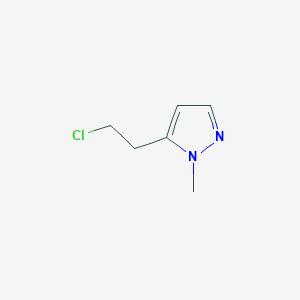

5-(2-chloroethyl)-1-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-(2-chloroethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-9-6(2-4-7)3-5-8-9/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJCOEIXXHKICT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Positioning Within Pyrazole Heterocyclic Chemistry

Pyrazoles are a well-established and important class of N-heterocyclic compounds, known for their diverse biological activities and applications as pharmaceuticals and agrochemicals. nih.govglobalresearchonline.net The pyrazole (B372694) ring is an aromatic system, and its derivatives are key components in a variety of functional molecules. The chemistry of pyrazoles is rich and varied, with numerous synthetic methods developed for their construction and functionalization. mdpi.comorganic-chemistry.orgchim.it

Within this broad landscape, 5-(2-chloroethyl)-1-methyl-1H-pyrazole is a specifically functionalized derivative. The core of the molecule is the 1-methyl-1H-pyrazole ring, a common scaffold in many bioactive compounds. The substituents at the 1 and 5 positions are crucial to its chemical identity. The methyl group at the N1 position is a common feature in many pyrazole-based compounds, often introduced via N-alkylation of the pyrazole ring. nih.govmdpi.com The key feature that sets this molecule apart is the 2-chloroethyl group at the C5 position. This functional group is a reactive handle that allows for a wide range of subsequent chemical transformations, positioning the compound as a valuable building block in the synthesis of more complex molecules.

Strategic Importance in Organic Synthesis

The strategic importance of 5-(2-chloroethyl)-1-methyl-1H-pyrazole in organic synthesis lies primarily in the reactivity of its 2-chloroethyl side chain. This functional group is a versatile precursor for the introduction of various other functionalities, making the parent molecule a key intermediate for the synthesis of a library of pyrazole (B372694) derivatives.

The chloroethyl group can participate in a variety of nucleophilic substitution reactions. For instance, it can react with amines to form aminoethylpyrazoles, with thiols to generate thioethers, and with alkoxides to produce ethers. These transformations allow for the facile introduction of diverse chemical moieties onto the pyrazole scaffold, which is a common strategy in drug discovery to explore structure-activity relationships.

Furthermore, the 2-chloroethyl group can undergo elimination reactions to form a vinyl group, yielding 5-vinyl-1-methyl-1H-pyrazole. nih.gov Vinylpyrazoles are themselves valuable synthetic intermediates, participating in reactions such as Diels-Alder cycloadditions and other pericyclic reactions to construct more complex cyclic systems. nih.gov This dehydrochlorination can be achieved by treatment with a base, providing a straightforward route to this useful class of compounds. nih.gov

The synthesis of 1-(2-chloroethyl)pyrazoles has been reported through the N-alkylation of pyrazoles with 1,2-dichloroethane, suggesting a potential synthetic route to the title compound. nih.govresearchgate.net Additionally, the reaction of 1-(2-hydroxyethyl)-1H-pyrazoles with thionyl chloride can also yield 1-(2-chloroethyl)-1H-pyrazoles, which could be adapted for the synthesis of the 5-substituted analogue.

Overview of Key Structural Features and Reactivity Potential

Precursor-Based Synthesis of the Pyrazole Nucleus

The synthesis of the this compound framework logically begins with the construction of the pyrazole ring itself. A common and effective strategy involves the cyclocondensation of a 1,3-dicarbonyl compound or a synthetic equivalent with methylhydrazine. nih.govias.ac.inorganic-chemistry.org This approach allows for the direct incorporation of the N-methyl group.

One plausible precursor for the target molecule is 1-methyl-5-hydroxypyrazole. Its synthesis can be achieved through the ring-closing reaction of a lower alkoxymethylenemalonic acid di-lower alkyl ester with methylhydrazine, followed by hydrolysis and decarboxylation in the presence of a mineral acid like hydrochloric acid. google.com A patent describes a method where 1-methyl-5-hydroxypyrazole-4-carboxylic acid lower alkyl ester is used as a key intermediate, which upon reaction with a mineral acid, undergoes simultaneous hydrolysis and decarboxylation to yield 1-methyl-5-hydroxypyrazole in high yields of over 80%. google.com Another approach involves the reaction of ethyl acetoacetate (B1235776) with methylhydrazine. ias.ac.inmdpi.com

Alternatively, 1-methylpyrazole (B151067) can be synthesized through the condensation of 1,1,3,3-tetraethoxypropane (B54473) with methylhydrazine. chemicalbook.com The resulting 1-methylpyrazole can then be functionalized at the 5-position.

Introduction of the 2-Chloroethyl Moiety

Once the 1-methyl-1H-pyrazole nucleus is in hand, the next critical step is the introduction of the 2-chloroethyl group at the 5-position. This can be accomplished through a two-step process involving the initial introduction of a hydroxyethyl (B10761427) group followed by its conversion to the chloroethyl group, or through direct alkylation with a suitable chloroethylating agent.

Direct Halogenation Strategies

A common and direct method for converting a primary alcohol to a chloroalkane is through the use of a halogenating agent. For the synthesis of this compound, a precursor such as 2-(1-methyl-1H-pyrazol-5-yl)ethanol would be required. This precursor could potentially be synthesized by the reaction of a 5-lithiated-1-methylpyrazole with ethylene (B1197577) oxide.

Once 2-(1-methyl-1H-pyrazol-5-yl)ethanol is obtained, it can be converted to the target compound using standard chlorinating agents.

Chlorination with Thionyl Chloride: The reaction of an alcohol with thionyl chloride (SOCl₂) is a widely used method for preparing alkyl chlorides. researchgate.netdoubtnut.com The reaction proceeds with the formation of an intermediate chlorosulfite, which then undergoes nucleophilic attack by the chloride ion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The use of a base like pyridine (B92270) can be employed to neutralize the HCl generated. doubtnut.com

Appel Reaction: The Appel reaction provides a mild method for the conversion of alcohols to alkyl halides using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrachloride (CCl₄). organic-chemistry.orgresearchgate.net The reaction proceeds via an oxyphosphonium intermediate, which is then displaced by the halide in an Sₙ2 reaction, leading to the desired alkyl halide and triphenylphosphine oxide. organic-chemistry.org

A summary of potential direct halogenation strategies is presented in the table below:

| Precursor | Reagent | Product | Notes |

| 2-(1-methyl-1H-pyrazol-5-yl)ethanol | Thionyl Chloride (SOCl₂) | This compound | A common and effective method for converting primary alcohols to chlorides. |

| 2-(1-methyl-1H-pyrazol-5-yl)ethanol | Triphenylphosphine (PPh₃) / Carbon Tetrachloride (CCl₄) | This compound | A mild alternative, known as the Appel Reaction. |

Alkylation with Chloroethylating Agents

An alternative strategy involves the direct alkylation of a pre-formed 1-methylpyrazole at the 5-position with a reagent that already contains the 2-chloroethyl moiety. This would typically involve the generation of a nucleophilic pyrazole, for instance, through lithiation at the C5 position, followed by reaction with an electrophilic chloroethylating agent.

Another possibility is the N-alkylation of a pyrazole with a suitable chloroethylating agent. For example, the reaction of a pyrazole with ethylene chlorohydrin under phase transfer catalysis conditions has been studied. conicet.gov.ar While this typically leads to N-alkylation, careful selection of substrates and reaction conditions could potentially favor C-alkylation, although this is less common.

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of substituted pyrazoles, particularly when starting from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the control of regioselectivity. The reaction can potentially yield two different regioisomers. For the synthesis of this compound, it is crucial to control the reaction to favor the 1,5-disubstituted product over the 1,3-disubstituted isomer.

Research has shown that the choice of solvent can dramatically influence the regioselectivity of pyrazole formation. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been found to significantly increase the regioselectivity in the condensation of 1,3-diketones with methylhydrazine, favoring the desired regioisomer. researchgate.net

Innovative Synthetic Approaches (e.g., Catalytic, Multicomponent Reactions)

Modern synthetic chemistry continually seeks more efficient and elegant routes to complex molecules. For the synthesis of functionalized pyrazoles, several innovative approaches have been developed.

Catalytic Methods: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. nih.govjocpr.com These methods offer atom economy and can provide access to a wide range of substituted pyrazoles in a single step.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govbeilstein-journals.orgmdpi.combeilstein-journals.org A three-component, one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives has been developed using an aldehyde, phenylhydrazine, and malononitrile (B47326) with AlCl₃ as a catalyst. nih.gov While not directly yielding the target compound, this illustrates the potential of MCRs in constructing highly functionalized pyrazole cores which could then be further modified. High-order MCRs are also being explored for the synthesis of complex heterocyclic systems. nih.govnih.gov

Sustainable Synthesis and Green Chemistry Aspects

The principles of green chemistry are increasingly influencing the design of synthetic routes. For pyrazole synthesis, this translates to the use of environmentally benign solvents, catalysts, and energy sources.

A significant focus has been on the use of water as a solvent and the development of catalyst-free reaction conditions. The use of ultrasound irradiation has also been explored as a green and efficient method for promoting reactions, often leading to shorter reaction times and higher yields.

The development of reusable catalysts is another key aspect of green pyrazole synthesis. For instance, a polyoxomolybdate-based iron catalyst has been shown to be an efficient, heterogeneous, and reusable catalyst for the synthesis of functionalized pyrazoles.

Transformations Involving the 2-Chloroethyl Group

The chloroethyl moiety is a versatile functional group that can undergo several key reaction types, including nucleophilic substitution, elimination, and cyclization. These transformations allow for the chemical modification of the parent molecule, leading to a diverse range of pyrazole derivatives.

The primary carbon bearing the chlorine atom in the 2-chloroethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond.

The general scheme for this reaction is the attack of a nucleophile (Nu:⁻) on the methylene (B1212753) carbon attached to the chlorine, with the pyrazole moiety acting as the remainder of the molecule (R).

Reaction Scheme: R-CH₂-CH₂-Cl + Nu:⁻ → R-CH₂-CH₂-Nu + Cl⁻

While specific studies on this compound are not extensively detailed in the available literature, the reactivity can be inferred from analogous systems. For instance, nucleophilic substitution reactions on similar chloro-functionalized heterocyclic systems are well-documented. In one such study, a chlorine atom on a pyrazolo[1,5-a]pyrimidine (B1248293) core was successfully displaced by morpholine (B109124) in the presence of potassium carbonate. semanticscholar.org This demonstrates the feasibility of using amine nucleophiles to functionalize such chloro-derivatives.

Common nucleophiles that are expected to react readily with this compound include:

Oxygen Nucleophiles: Hydroxide (B78521), alkoxides (e.g., ethoxide, methoxide), and phenoxides to form alcohols and ethers.

Nitrogen Nucleophiles: Ammonia, primary and secondary amines (e.g., morpholine), and azides to form amines and azides, respectively.

Sulfur Nucleophiles: Thiols, thiolates, and thiourea (B124793) to introduce sulfur-containing functional groups.

Carbon Nucleophiles: Cyanide and enolates to achieve chain extension.

The reaction conditions typically involve a polar aprotic solvent to facilitate the SN2 pathway and may require heating to achieve reasonable reaction rates.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Solvent | Expected Product |

|---|---|---|---|

| Morpholine | Morpholine, K₂CO₃ | Acetone | 5-(2-Morpholinoethyl)-1-methyl-1H-pyrazole |

| Cyanide | NaCN or KCN | DMSO or DMF | 3-(1-Methyl-1H-pyrazol-5-yl)propanenitrile |

| Azide | NaN₃ | DMF | 5-(2-Azidoethyl)-1-methyl-1H-pyrazole |

In the presence of a strong base, this compound can undergo an elimination reaction to yield the corresponding vinylpyrazole derivative, 1-methyl-5-vinyl-1H-pyrazole. This reaction is a dehydrochlorination, involving the removal of a hydrogen atom from the α-carbon and the chloride from the β-carbon.

The most common mechanism for this transformation is the bimolecular elimination (E2) pathway, which is favored by strong, sterically hindered bases. An alternative and efficient method for the dehydrochlorination of 1-(2-chloroethyl)pyrazoles involves the use of phase-transfer catalysis (PTC). nih.gov This method allows the reaction to proceed smoothly in water, using reagents like dichloroethane, to afford the corresponding 1-vinylpyrazoles in high yields of 75–90%. nih.gov

The reaction can be promoted by various bases, with the choice of base and solvent influencing the reaction rate and selectivity.

Strong Bases: Sodium hydroxide (often under PTC conditions), potassium tert-butoxide, or sodium ethoxide are effective. nih.gov

Reaction Conditions: The reaction is typically performed in a suitable solvent, which can range from water (with PTC) to alcohols like butanol or aprotic solvents. nih.gov

Table 2: Conditions for Dehydrochlorination of (2-Chloroethyl)pyrazoles

| Substrate Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(2-Chloroethyl)pyrazoles | Dichloroethane (DCE), Water, Phase Transfer Catalyst (PTC) | 1-Vinylpyrazoles | 75-90% | nih.gov |

| 5-Benzoyloxy-1-(2-bromoethyl)pyrazoles | Sodium t-butoxide, Butanol | 5-Hydroxy-1-vinylpyrazoles | Not specified | nih.gov |

The E2 elimination reaction is stereospecific and requires a particular spatial arrangement of the departing proton and leaving group. For the reaction to proceed, the hydrogen atom on the α-carbon and the chlorine atom on the β-carbon must be in an anti-periplanar conformation. ic.ac.uklibretexts.orgmasterorganicchemistry.com This means the H-C-C-Cl dihedral angle must be approximately 180°.

This stereochemical requirement dictates that the molecule must adopt a specific conformation for the elimination to occur. Rotation around the C-C single bond of the ethyl chain allows the molecule to achieve this necessary anti-periplanar arrangement. The transition state involves the simultaneous breaking of the C-H and C-Cl bonds and the formation of the C=C π-bond. masterorganicchemistry.com Because the resulting vinyl group is attached to a terminal carbon, the concepts of E/Z isomerism are not applicable to the product, 1-methyl-5-vinyl-1H-pyrazole. However, the anti-periplanar requirement is a fundamental mechanistic feature that governs the feasibility and rate of the reaction.

The 2-chloroethyl group can act as an electrophile in intramolecular reactions, where a nucleophilic center within the same molecule attacks the carbon bearing the chlorine atom. This leads to the formation of fused heterocyclic ring systems.

For an intramolecular cyclization to occur with this compound itself, a nucleophilic site would need to be present elsewhere on the molecule, such as the N2 position of the pyrazole ring. However, since the nitrogen at the 1-position is already substituted with a methyl group, cyclization involving the pyrazole ring nitrogens is unlikely.

More relevant examples are found in analogues where the haloethyl group can react with other substituents. For instance, studies on 1-(2-bromoethyl)-5-hydroxypyrazoles have shown that they undergo intramolecular cyclization to yield 2,3-dihydropyrazolo[3,2-b]oxazoles. nih.gov In this case, the hydroxyl group at the C5 position acts as the internal nucleophile, attacking the bromoethyl chain to form a new five-membered ring fused to the pyrazole. This highlights the potential of the haloethyl group to participate in ring-forming reactions, provided a suitable internal nucleophile is present.

The electrophilic nature of the chloroethyl group makes it a prime candidate for reactions with nucleophilic chalcogen-containing reagents, particularly those of sulfur.

Sulfur Reagents: The reaction of this compound with sulfur nucleophiles, such as sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (B80085) (NaSH), or thiols (R-SH) in the presence of a base, is expected to proceed via an SN2 mechanism. This would lead to the formation of pyrazole-containing thioethers or thiols. Vinylpyrazoles, the product of elimination, are also known to react with alkanethiols, which suggests that pyrazoles containing sulfur atoms are accessible from chloroethyl precursors. nih.gov

Selenium and Tellurium Reagents: There is a scarcity of specific literature detailing the reactions of this compound with selenium or tellurium reagents. However, based on the known reactivity of alkyl halides, it can be anticipated that analogous SN2 reactions would occur with selenolates (R-Se⁻) and tellurolates (R-Te⁻). These reactions would provide access to selenoethers and telluroethers of 1-methyl-pyrazole, respectively. The nucleophilicity of these chalcogenates generally increases down the group (Te > Se > S), suggesting that reactions with selenium and tellurium nucleophiles could be very efficient.

No Specific Research Found for "this compound"

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical studies detailing the reactivity and mechanistic investigations of the chemical compound this compound were found.

The requested article, with its detailed outline focusing on the electrophilic aromatic substitution, N-1 methyl group functionalization, ring-opening reactions, and associated mechanistic studies of this specific pyrazole derivative, cannot be generated with scientific accuracy at this time. The available information is limited to database entries confirming its existence, but without any accompanying research on its chemical behavior.

General information on the reactivity of the pyrazole ring system is available. For instance, electrophilic aromatic substitution on N-methylated pyrazoles typically occurs at the C4 position, as the N1-methyl and the second nitrogen atom direct the substitution to this position. uci.edumasterorganicchemistry.commasterorganicchemistry.com Functionalization of the N-methyl group on a pyrazole ring is generally not a common reaction, as the pyrazole ring itself is more reactive. Ring-opening and rearrangement reactions of the pyrazole core have been reported under specific conditions, such as with strong bases or through photochemical methods. rsc.orgmdpi.com

However, without studies conducted directly on this compound, any discussion of its specific reactivity in these areas would be speculative and would not meet the required standards of scientific accuracy for the requested article.

Similarly, no kinetic, thermodynamic, or transition state characterization data for any reactions involving this compound has been published in the available scientific literature. Such mechanistic studies are highly specific to the compound and cannot be extrapolated from general pyrazole chemistry.

One related reaction found in the literature is the dehydrochlorination of 1-(2-chloroethyl)pyrazoles to form 1-vinylpyrazoles. nih.gov This reaction involves the chloroethyl side chain and is facilitated by a base. While this provides some insight into the potential reactivity of the chloroethyl group, it does not address the specific reactivity of the pyrazole ring system as requested in the outline.

Given the strict constraints to focus solely on "this compound" and the lack of available research, it is not possible to provide a thorough and informative article that adheres to the provided outline without resorting to unsupported conjecture.

Derivatization and Complex Molecule Synthesis from 5 2 Chloroethyl 1 Methyl 1h Pyrazole

Synthesis of Novel Pyrazole-Containing Scaffolds

The functionalized pyrazole (B372694) ring is a privileged structure in drug discovery and is often incorporated into larger, more complex molecular frameworks to enhance biological activity or tune physicochemical properties. nih.govsphinxsai.com The synthesis of such scaffolds often relies on the strategic elaboration of simpler pyrazole building blocks. researchgate.net Derivatives of 5-(2-chloroethyl)-1-methyl-1H-pyrazole are prime candidates for these synthetic strategies. The chloroethyl group can be converted into other functional groups, enabling cyclization reactions to form fused heterocyclic systems.

Research has demonstrated the synthesis of diverse pyrazole-based scaffolds, including:

Pyrazolo[1,5-a]pyrimidines: These fused systems are commonly prepared through the cyclocondensation reaction of 5-aminopyrazole derivatives with various 1,3-bis-electrophiles. mdpi.com

Pyrazolo[4,3-c]pyridines: Libraries of these compounds have been synthesized and evaluated for biological activity, demonstrating the modularity of pyrazole chemistry. nih.gov

Pyrazole-Triazole Hybrids: New series of molecules linking the pyrazole and 1,2,4-triazole (B32235) rings have been developed, showcasing the use of pyrazole intermediates in creating hybrid molecular structures. researchgate.net

Chromone-Pyrazole Dyads: There is significant interest in linking pyrazole rings to chromone (B188151) scaffolds to create new pharmacophores. nih.gov These are often synthesized through tandem reactions or cyclodehydration of appropriate precursors. nih.gov

The versatility of the pyrazole core allows for its incorporation into a multitude of bicyclic and polycyclic systems, making it a cornerstone of modern heterocyclic chemistry. mdpi.commdpi.com

Preparation of Vinylpyrazole-Derived Compounds

A key transformation of this compound is its dehydrochlorination to yield 1-methyl-5-vinyl-1H-pyrazole. This reaction converts the alkyl halide into a reactive vinyl group, opening up a new set of synthetic possibilities. Vinylpyrazoles are recognized as highly versatile building blocks for constructing more intricate organic molecules through various transformations, including cycloadditions and polymerizations. nih.govresearchgate.net Despite their synthetic potential, the chemistry of vinylpyrazoles has been historically overlooked. nih.gov

Cycloaddition Reactions of Vinylpyrazoles

The vinyl group attached to the pyrazole ring can participate in various cycloaddition reactions, serving as a dienophile or a partner in [2+2] cycloadditions. These reactions are powerful tools for constructing cyclic and heterocyclic systems.

Diels-Alder Reactions: 1-phenyl-5-vinylpyrazole, an analog of 1-methyl-5-vinyl-pyrazole, has been shown to react with a range of electron-deficient dienophiles in [4+2] Diels-Alder cycloadditions. electronicsandbooks.comrsc.org Although the pyrazole ring itself is relatively unreactive, the exocyclic vinyl group allows it to act as the diene component. electronicsandbooks.com For instance, reactions with dienophiles like dimethylacetylenedicarboxylate (DMAD) and N-phenylmaleimide (NPMI) yield the corresponding cycloadducts. rsc.org Studies on 3- and 5-methyl-1-vinylpyrazoles reacting with cyclohexa-1,3-diene required high temperatures (180 °C) and resulted in low yields, with polymerization becoming a competing reaction at higher temperatures. nih.govmdpi.com

[2+2] Cycloaddition Reactions: In reactions with tetracyanoethylene (B109619) (TCNE) in aprotic solvents, 1-vinylpyrazoles undergo a [2+2] cycloaddition to form 1-(2,2,3,3-tetracyano-1-cyclobutyl)pyrazoles. nih.govmdpi.com The reaction proceeds through the formation of a π-π complex. The reactivity is influenced by substituents on the pyrazole ring; the reaction occurs at room temperature for unsubstituted 1-vinylpyrazole but requires heating for its methyl derivatives. nih.gov

Below is a summary of representative cycloaddition reactions involving vinylpyrazoles.

| Reactant 1 (Vinylpyrazole) | Reactant 2 (Dienophile/Partner) | Reaction Type | Product Type | Ref |

| 1-Phenyl-5-vinylpyrazole | Dimethylacetylenedicarboxylate (DMAD) | Diels-Alder [4+2] | Dihydroindazole | rsc.org |

| 1-Phenyl-5-vinylpyrazole | N-Phenylmaleimide (NPMI) | Diels-Alder [4+2] | Tetrahydroindazole | rsc.org |

| 1-Phenyl-5-vinylpyrazole | Tetracyanoethylene (TCNE) | Diels-Alder [4+2] | Tetrahydroindazole | rsc.org |

| 1-Vinylpyrazole | Tetracyanoethylene (TCNE) | [2+2] Cycloaddition | 1-(Tetracyanocyclobutyl)pyrazole | nih.govmdpi.com |

| 3-Methyl-1-vinylpyrazole | Cyclohexa-1,3-diene | Diels-Alder | Bicyclic adduct | nih.govmdpi.com |

Polymerization and Materials Applications of Vinylpyrazoles

The vinyl group of vinylpyrazoles allows them to undergo polymerization, leading to macromolecular compounds with potentially valuable properties. mdpi.com The polymerization can be initiated using free-radical initiators, such as azo compounds. mdpi.com The rate and degree of polymerization are dependent on the substituents on the pyrazole ring and the vinyl group. mdpi.com

Copolymers of N-vinylpyrazoles have also been prepared. The copolymerization of N-vinyl-3(5)-methylpyrazole with vinyl acetate (B1210297) has been shown to increase the heat resistance of the resulting polymer to 290°C. researchgate.net These materials have potential applications where good thermal, mechanical, or optical properties are required. researchgate.net

| Monomer | Polymerization Type | Key Findings | Potential Application | Ref |

| 1-Vinylpyrazole | Free-Radical | Forms high molecular weight polymers (150-330 kDa). | Specialty materials | mdpi.com |

| 5-Methyl-1-vinylpyrazole | Free-Radical | Shows a higher overall rate of polymerization. | Tunable polymers | researchgate.net |

| N-vinyl-3(5)-methylpyrazole | Radical Copolymerization (with Vinyl Acetate) | Increases heat resistance of the final polymer. | Heat-resistant materials | researchgate.net |

| N-vinylpyrazole | Radical Copolymerization (with N-vinyl-4,5,6,7-tetrahydroindole) | Forms copolymers whose properties can be readily varied. | Materials with tailored electrical or optical properties | researchgate.net |

Development of Chalcogen-Containing Pyrazole Analogs

The introduction of chalcogen atoms (sulfur, selenium, tellurium) into organic molecules can significantly alter their chemical and biological properties. Organoselenium and organotellurium compounds, in particular, are of growing interest for their applications in organic synthesis and materials science. publishatcj.com

A direct and efficient method for synthesizing chalcogen-containing pyrazoles involves using 1-(2-chloroethyl) pyrazole derivatives as starting materials. publishatcj.com Symmetrical dichalcogenides can be prepared by reacting 3,4,5-trisubstituted 1-(2-chloroethyl) pyrazole derivatives with sodium dichalcogenides (Na₂E₂, where E = S, Se, Te), which are prepared in situ. publishatcj.com Similarly, monoselenides can be synthesized by reacting the same pyrazole precursors with sodium hydrogen selenide. publishatcj.com These reactions are typically performed under an inert atmosphere and afford the chalcogen-containing products in good yields. publishatcj.com

The structures of these novel compounds have been confirmed using various spectroscopic techniques, including ¹H, ¹³C, and ⁷⁷Se NMR, as well as mass spectrometry. publishatcj.com

| Pyrazole Precursor | Reagent | Product Type | Chalcogen (E) | Ref |

| 1-(2-chloroethyl)-3,4,5-trisubstituted pyrazole | Na₂E₂ | Symmetrical Dichalcogenide | S, Se, Te | publishatcj.com |

| 1-(2-chloroethyl)-3,4,5-trisubstituted pyrazole | NaHSe | Symmetrical Monoselenide | Se | publishatcj.com |

Applications as a Versatile Synthetic Intermediate in Organic Synthesis

The chemical reactivity of this compound makes it a highly versatile intermediate in organic synthesis. mdpi.comsphinxsai.com Its utility stems from two main features: the reactive chloroethyl side chain and the stable pyrazole core.

Electrophilic Site: The primary carbon bearing the chlorine atom is an electrophilic center, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities by reacting the compound with various nucleophiles (e.g., amines, thiols, alkoxides), thereby extending the molecular complexity.

Precursor to Vinylpyrazole: As discussed, elimination of HCl provides access to 1-methyl-5-vinyl-1H-pyrazole. This opens up the rich chemistry of vinylpyrazoles, including cycloaddition reactions for building complex ring systems and polymerization for creating novel materials. nih.govmdpi.com

Scaffold for Complex Molecules: The pyrazole ring itself serves as a stable and predictable scaffold. Many multi-step syntheses of complex, biologically active molecules begin with a simple, functionalized pyrazole which is then elaborated upon. mdpi.comconnectjournals.com

Computational and Theoretical Chemistry Studies of 5 2 Chloroethyl 1 Methyl 1h Pyrazole

Electronic Structure and Quantum Chemical Characterization

The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the cornerstone for characterizing the electronic nature of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net

Key electronic properties that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. acs.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It is invaluable for predicting how the molecule will interact with other chemical species. For 5-(2-chloroethyl)-1-methyl-1H-pyrazole, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atoms of the pyrazole ring and the chlorine atom, indicating sites susceptible to electrophilic attack. Positive potential (electron-poor regions) would be expected around the hydrogen atoms. researchgate.net

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the intramolecular charge distribution and the polarity of specific bonds.

A representative table of calculated electronic properties for a generic 1,5-substituted pyrazole, based on typical DFT results, is presented below.

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV to -7.5 eV | Indicates the energy of the outermost electrons; higher values suggest stronger electron-donating ability. |

| LUMO Energy | -0.5 eV to -1.5 eV | Indicates the energy of the lowest-energy empty orbital; lower values suggest a greater ability to accept electrons. |

| HOMO-LUMO Gap | 5.5 eV to 6.5 eV | A larger gap correlates with higher kinetic stability and lower chemical reactivity. nih.gov |

| Dipole Moment | 2.0 D to 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are determined by the rotation around its single bonds, particularly within the 2-chloroethyl side chain. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.

This analysis is typically performed by systematically rotating the dihedral angles of the flexible side chain and calculating the potential energy at each step. The C4-C5-Cα-Cβ and C5-Cα-Cβ-Cl dihedral angles would be the primary coordinates of interest. Such scans reveal the low-energy conformers and the transition states that separate them. These studies often employ DFT methods to accurately capture the subtle energetic differences between conformers. beilstein-journals.org

Intermolecular interactions, which govern the condensed-phase behavior of the compound, can also be studied computationally. Techniques like Hirshfeld surface analysis, often applied to crystal structure data, can quantify the types and relative importance of interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that dictate the crystal packing. mdpi.com For this molecule, C-H···N and C-H···Cl interactions would likely be significant.

A hypothetical conformational analysis might reveal the following stable conformers for the chloroethyl side chain:

| Conformer | Dihedral Angle (C4-C5-Cα-Cβ) | Relative Energy (kcal/mol) | Description |

| Anti | ~180° | 0.0 (most stable) | The chloroethyl chain is extended away from the pyrazole ring. |

| Gauche | ~±60° | 0.5 - 1.5 | The chloroethyl chain is rotated, bringing the chlorine closer to the ring. |

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. nih.gov This provides a level of detail that is often inaccessible through experimental means alone. acs.org For this compound, several types of reactions could be modeled.

For instance, the mechanism of its synthesis, likely involving the cyclization of a hydrazine (B178648) derivative with a suitable diketone or a related precursor, could be computationally explored. mdpi.com Such a study would involve locating the transition state for the key ring-forming step and subsequent dehydration or elimination steps.

Furthermore, the reactivity of the molecule itself can be probed. For example, the mechanism of nucleophilic substitution at the chloroethyl side chain could be modeled to understand its susceptibility to displacement reactions. Computational studies on related pyrazoles have successfully elucidated mechanisms for electrophilic substitution, cycloadditions, and proton transfer events. nih.govmdpi.com The activation barriers calculated for these pathways help predict the most likely reaction products under different conditions.

Prediction of Spectroscopic Parameters for Structural Elucidation

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, serving as an invaluable aid in the structural confirmation of newly synthesized compounds. researchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, are the standard method for predicting NMR chemical shifts (¹H and ¹³C). nih.govjocpr.com The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra. This comparison is crucial for assigning peaks and confirming the correct isomeric structure. Theoretical calculations can also help in understanding the influence of substituents on the chemical shifts within the pyrazole ring. nih.govresearchgate.net

A table of predicted spectroscopic data for this compound, based on typical values for similar structures, is provided below.

| Parameter | Predicted Value/Range | Experimental Correlation |

| ¹H NMR Chemical Shift (H3) | 7.3 - 7.5 ppm | Signal for the proton at the 3-position of the pyrazole ring. |

| ¹H NMR Chemical Shift (H4) | 6.0 - 6.2 ppm | Signal for the proton at the 4-position of the pyrazole ring. |

| ¹H NMR Chemical Shift (N-CH₃) | 3.8 - 4.0 ppm | Singlet corresponding to the methyl group attached to the nitrogen. |

| ¹³C NMR Chemical Shift (C5) | 145 - 150 ppm | Signal for the carbon atom bearing the chloroethyl group. |

| IR Stretching Freq. (C=N) | 1550 - 1600 cm⁻¹ | Characteristic pyrazole ring stretching vibration. |

| IR Stretching Freq. (C-Cl) | 650 - 750 cm⁻¹ | Stretching vibration for the carbon-chlorine bond. |

Advanced Analytical Methodologies for 5 2 Chloroethyl 1 Methyl 1h Pyrazole and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for determining the molecular architecture of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.

While specific experimental data for 5-(2-chloroethyl)-1-methyl-1H-pyrazole is not publicly available, analysis of closely related structures provides insight into the expected spectral features. For instance, in the ¹H NMR spectrum of the analogous compound 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, distinct signals are observed for the different proton environments: a singlet for the pyrazole ring proton, a singlet for the N-methyl group, a singlet for the C-methyl group, and a singlet for the chloromethyl protons. nih.gov Similarly, for 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, the ¹H NMR spectrum in DMSO-d₆ shows a triplet for the methylene (B1212753) group adjacent to the chlorine, another triplet for the other methylene group, a singlet for the methyl group, and a broad signal for the NH protons. nih.gov

The ¹³C NMR spectrum provides complementary information. In the case of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, distinct peaks are observed for the methyl carbon, the two methylene carbons of the chloroethyl group, and the carbons of the pyrazole ring. nih.gov The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, allowing for the precise mapping of the molecule's structure.

Table 1: Representative ¹H and ¹³C NMR Data for Related Pyrazole Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole | ¹H | 6.04 | s | Pyrazole-H | nih.gov |

| 4.53 | s | CH₂ | nih.gov | ||

| 3.84 | s | N-CH₃ | nih.gov | ||

| 2.22 | s | C-CH₃ | nih.gov | ||

| 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one | ¹H | 3.58 | t | ClCH₂ | nih.gov |

| 2.64 | t | CH₂ | nih.gov | ||

| 2.06 | s | CH₃ | nih.gov | ||

| 3.49 | s | 2NH | nih.gov | ||

| ¹³C | 162.34 | N-C=O | nih.gov | ||

| 160.12 | HN-Ctert.= | nih.gov | |||

| 97.63 | Ctert.= | nih.gov | |||

| 44.91 | CH₂Cl | nih.gov | |||

| 26.02 | CH₂ | nih.gov |

Note: 's' denotes singlet, 't' denotes triplet. Data is for illustrative purposes based on related compounds.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds. These vibrational frequencies are characteristic of the functional groups present in the molecule.

For this compound, one would expect to observe characteristic IR absorption bands for C-H stretching of the alkyl and aromatic groups, C=C and C=N stretching within the pyrazole ring, and the C-Cl stretching of the chloroethyl side chain. While specific experimental IR and Raman spectra for the title compound are not available in the literature, studies on similar molecules, such as methylvinyl silyl (B83357) chloride, demonstrate how these techniques can be used to identify different conformers and assign vibrational modes with the aid of computational calculations. nih.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and, through analysis of fragmentation patterns, can offer valuable insights into its structure.

For this compound hydrochloride, predicted collision cross-section (CCS) values have been calculated for various adducts, which can aid in its identification in complex mixtures when coupled with techniques like ion mobility-mass spectrometry. uni.lu The fragmentation of pyrazole derivatives under electron ionization (EI) typically involves characteristic cleavages. For instance, α-cleavage next to the pyrazole ring and loss of the chloroethyl side chain or parts of it would be expected fragmentation pathways. The presence of chlorine would also result in a characteristic isotopic pattern for fragments containing this atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). General fragmentation patterns for various functional groups are well-established and aid in the interpretation of mass spectra. libretexts.orgmiamioh.edu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound hydrochloride Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 145.05271 | 127.0 |

| [M+Na]⁺ | 167.03465 | 137.3 |

| [M-H]⁻ | 143.03815 | 127.9 |

| [M+NH₄]⁺ | 162.07925 | 148.7 |

| [M+K]⁺ | 183.00859 | 134.4 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

While a crystal structure for this compound has not been reported, crystallographic data for related compounds like 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole reveal important structural features. nih.gov In this related structure, the pyrazole ring is nearly planar, and molecules are linked in the crystal by C-H···N interactions. nih.gov Another example, the crystal structure of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, shows the formation of dimers through N-H···O hydrogen bonds, which are further connected into ribbons. nih.gov These studies highlight the types of detailed structural information and intermolecular packing motifs that can be elucidated for pyrazole derivatives through X-ray crystallography.

Table 3: Crystallographic Data for the Related Compound 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₉ClN₂ |

| Molecular Weight | 144.60 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5210 (7) |

| b (Å) | 7.3111 (7) |

| c (Å) | 7.9854 (8) |

| α (°) | 88.383 (1) |

| β (°) | 77.563 (2) |

| γ (°) | 85.725 (2) |

| Volume (ų) | 370.71 (6) |

| Z | 2 |

Data from the publication by Liu, et al. (2010). nih.gov

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation, purification, and analysis of chemical compounds from reaction mixtures and for assessing their purity.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column. The choice of the stationary phase is critical for achieving good separation. For pyrazole derivatives, which can be polar, columns with polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., HP-INNOWax), are often suitable. mdpi.com

In the analysis of "mustard-like" compounds, which include β-halogenated structures similar to the chloroethyl group, GC is a common analytical method. chromatographyonline.com The coupling of GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification. The retention time from the GC provides one level of identification, while the mass spectrum from the MS provides structural confirmation. For trace analysis of potentially genotoxic impurities with structures related to the chloroethyl group, specialized GC-MS methods, sometimes involving derivatization, are employed to enhance sensitivity and specificity. chromatographyonline.com The development of a robust GC method for this compound would involve optimizing parameters such as the temperature program, carrier gas flow rate, and injection mode to achieve sharp peaks and good resolution from any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, quantification, and purity assessment of this compound and its derivatives. Reversed-phase HPLC (RP-HPLC) is the most common modality used for these types of compounds, which are moderately polar.

In a typical RP-HPLC setup, a non-polar stationary phase, most frequently a C18 (octadecylsilane) bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comijcpa.in The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of the target compound from impurities or other components in a mixture. ijcpa.in

Detection is commonly performed using a UV-Vis detector, as the pyrazole ring system possesses a chromophore that absorbs in the ultraviolet region. The detection wavelength is optimized to achieve the highest sensitivity for the analyte; for pyrazole derivatives, this is often in the range of 206 nm to 255 nm. ijcpa.inmdpi.com To improve peak shape and resolution, especially for basic compounds like pyrazoles, additives such as trifluoroacetic acid (TFA) or phosphoric acid are often included in the mobile phase. sielc.comijcpa.in These additives help to suppress the ionization of free silanol (B1196071) groups on the silica support and ensure consistent protonation of the analyte.

The development of a robust HPLC method requires validation according to established guidelines, which includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijcpa.inresearchgate.netresearcher.life For instance, a validated method for a pyrazoline derivative demonstrated good linearity over a concentration range of 50-150 µg/mL with a correlation coefficient (r²) of 0.9995. ijcpa.in Another study on a different pyrazolone (B3327878) derivative reported an even wider linear range of 0.5-50 ppm. researchgate.net These validated methods are crucial for quality control in synthesis and for pharmacokinetic studies.

Below is an interactive table summarizing typical HPLC conditions used for the analysis of pyrazole derivatives, which can be adapted for this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Eclipse XBD-C18 (250 mm x 4.6 mm, 5 µm) ijcpa.in | Luna 5µ C18 (250 x 4.80 mm) researchgate.net | Newcrom R1 sielc.com |

| Mobile Phase | Water:Methanol (20:80 v/v) with 0.1% TFA ijcpa.in | Acetonitrile:Water (90:10 v/v) researchgate.net | Acetonitrile, Water, and Phosphoric Acid sielc.com |

| Flow Rate | 1.0 mL/min ijcpa.in | 0.8 mL/min researchgate.net | Not Specified |

| Detection | UV at 206 nm ijcpa.in | UV at 237 nm researchgate.net | UV/MS sielc.com |

| Temperature | 25 ± 2°C ijcpa.in | Not Specified | Not Specified |

| Injection Volume | 5.0 µL ijcpa.in | Not Specified | Not Specified |

Advanced Spectroscopic Methods for Mechanistic Insights

Advanced spectroscopic methods are critical for the unambiguous structure determination of this compound and for gaining insights into its reactivity and electronic structure. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For a compound like this compound, one would expect distinct signals for the methyl group protons (N-CH₃), the two methylene groups of the chloroethyl side chain (-CH₂CH₂Cl), and the two protons on the pyrazole ring. The chemical shifts and coupling patterns are diagnostic. For example, the protons on the pyrazole ring typically appear as doublets in the aromatic region. nih.gov The methylene protons would likely appear as triplets due to coupling with each other.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, one would expect to see six unique carbon signals corresponding to the methyl carbon, the two methylene carbons, and the three carbons of the pyrazole ring. mdpi.com The chemical shifts provide evidence for the electronic environment of each carbon. For instance, the carbon atoms of the pyrazole ring have characteristic chemical shifts that can be used to confirm the structure. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C=C and C=N stretching vibrations within the pyrazole ring, and the C-Cl stretching vibration. While pyrazole itself shows a broad N-H stretch, the N-methylated subject compound would lack this band, which is a key confirmation of its substitution pattern. mdpi.com The presence of various bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrazole ring is a π-electron system that absorbs UV radiation. The position of the absorption maximum (λ_max) and the molar absorptivity are characteristic of the chromophore. For a substituted pyrazole, irradiation with UV light can sometimes induce photoisomerization, leading to changes in the absorption spectrum, which can be used to study photochromic behavior in related derivatives. mdpi.com For example, a study on a complex pyrazole derivative showed a sharp absorption peak at 255 nm in ethanol. mdpi.com

The table below summarizes the expected spectroscopic data for a pyrazole scaffold similar to this compound, based on literature for related compounds.

| Spectroscopic Technique | Observed Feature | Typical Range/Value | Reference |

| ¹H NMR | Pyrazole Ring Protons | δ = 7.4 - 7.6 ppm | nih.gov |

| N-CH₃ Protons | δ ≈ 3.8 ppm | mdpi.com | |

| CH₂ Protons | δ ≈ 3.0 - 4.5 ppm | nih.gov | |

| ¹³C NMR | Pyrazole C=N Carbon | δ ≈ 148 ppm | mdpi.com |

| Pyrazole C-Cl Carbon | δ ≈ 114 ppm | mdpi.com | |

| Methyl (N-CH₃) Carbon | δ ≈ 13.8 ppm | mdpi.com | |

| IR Spectroscopy | C=N Stretch | ~1675 cm⁻¹ | researchgate.net |

| C-H (Aromatic) Stretch | ~3100-3180 cm⁻¹ | mdpi.com | |

| UV-Vis Spectroscopy | π → π* Transition | ~255 nm | mdpi.com |

These advanced analytical and spectroscopic methods, when used in concert, provide a comprehensive characterization of this compound, ensuring its identity and purity while offering profound insights into its chemical and electronic nature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-chloroethyl)-1-methyl-1H-pyrazole, and what experimental parameters influence yield?

- Methodological Answer : The compound can be synthesized via a two-step reaction sequence. First, a cyclocondensation step using ethyl acetoacetate and substituted hydrazines forms the pyrazole core. Subsequent functionalization with a 2-chloroethyl group is achieved through nucleophilic substitution or alkylation reactions. For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) has been adapted for introducing aldehyde groups to pyrazole derivatives, which can be further modified . Key parameters include reaction time (e.g., 1–14 hours for Vilsmeier-Haack), temperature (ambient to reflux), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding, halogen-π contacts) .

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity. For example, the methyl group at N1 appears as a singlet (~3.8 ppm), while the 2-chloroethyl group shows splitting patterns in H NMR .

- IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at ~750 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., EI-MS for [M⁺] signals) .

Advanced Research Questions

Q. How can intermolecular interactions in this compound be analyzed to predict solid-state properties?

- Methodological Answer : Single-crystal XRD reveals supramolecular architectures driven by weak interactions. For example, C–H···Cl hydrogen bonds and π-π stacking between pyrazole rings can stabilize the lattice. Computational tools (e.g., Hirshfeld surface analysis) quantify interaction contributions, while thermal gravimetric analysis (TGA) assesses stability .

Q. What strategies optimize reaction conditions for introducing functional groups to the pyrazole core while minimizing side products?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in alkylation steps.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.

- Kinetic Control : Shorter reaction times (1–3 hours) reduce decomposition, as seen in Vilsmeier-Haack reactions for pyrazole carbaldehydes .

- In Situ Monitoring : TLC or HPLC tracks intermediate formation to adjust conditions dynamically.

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

- Methodological Answer :

- Target Selection : Prioritize enzymes with pyrazole-binding pockets (e.g., carbonic anhydrase, cyclooxygenase) based on structural homology .

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Validate with MD simulations to assess binding stability.

- Pharmacophore Modeling : Identify critical substituents (e.g., chloroethyl for hydrophobic interactions) using tools like PharmaGist .

Q. How are spectroscopic data contradictions resolved when characterizing novel pyrazole analogs?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., distinguishing regioisomers).

- Computational Aids : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR bands for comparison with experimental data .

- Crystallographic Validation : XRD provides unambiguous structural assignments when spectral data are inconclusive .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Perform reactions in a fume hood due to volatile chlorinated intermediates.

- Waste Disposal : Neutralize halogenated waste with NaOH/ethanol mixtures before disposal.

- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.